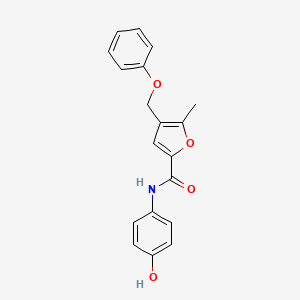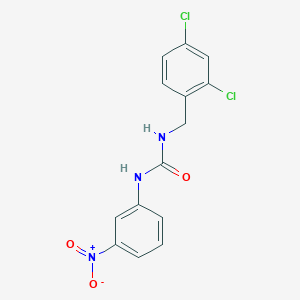
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, also known as HPPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves the production of ROS upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to accumulate selectively in cancer cells, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which is a common side effect of PDT. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness as a photosensitizer.
Direcciones Futuras
There are several future directions for the research on N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide. One potential direction is to improve its solubility and stability to enhance its effectiveness as a photosensitizer. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, more research is needed to understand the mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide and its interactions with cancer cells.
In conclusion, N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide is a promising photosensitizer for cancer treatment that has gained significant interest in the scientific community. Its potential applications in PDT and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to improve its solubility and stability and investigate its potential applications in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with furfural to produce 4-(furan-2-yl)-3-buten-2-one. This compound is then reacted with methyl magnesium bromide to produce 5-methyl-4-(furan-2-yl)-pent-2-en-1-ol. The final step involves the reaction of this compound with phenyl chloroformate and phenol to produce N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer, such as N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, followed by exposure to light of a specific wavelength. The photosensitizer is activated by the light, which causes the production of ROS that can cause damage to cancer cells. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to be effective in the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-14(12-23-17-5-3-2-4-6-17)11-18(24-13)19(22)20-15-7-9-16(21)10-8-15/h2-11,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWEPODJBPURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
